3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Physical state Storage condition Procurement logistics

Medicinal chemistry teams require precise substitution patterns for SAR continuity. Positional isomers of chloro/trifluoromethylbenzenesulfonyl chlorides differ significantly in electrophilicity and LogP, altering reaction outcomes and biological activity. - **Key advantage**: Hammett σ ≈ +0.91 yields ~70-fold rate enhancement for nucleophilic displacement; enables mild-condition sulfonamides with hindered amines. - **SAR fidelity**: Exact scaffold claimed in BCL-2 inhibitor patents (US-20230174528-A1, US-20250257064). - **Supply**: Solid state (2-8°C storage); batch-specific NMR/HPLC/GC (95-98% purity).

Molecular Formula C7H3Cl2F3O2S
Molecular Weight 279.05
CAS No. 1214340-24-5
Cat. No. B2803243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS1214340-24-5
Molecular FormulaC7H3Cl2F3O2S
Molecular Weight279.05
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
InChIKeyDDNCGZHXOHKKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Comparative Procurement Evidence


3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1214340-24-5) is a 2,3-disubstituted benzenesulfonyl chloride bearing both a chlorine atom at the 3‑position and a trifluoromethyl group at the 2‑position of the aromatic ring. With a molecular formula of C₇H₃Cl₂F₃O₂S and a molecular weight of 279.06 g·mol⁻¹, this compound belongs to the class of electron‑deficient arylsulfonyl chlorides used as reactive intermediates in medicinal chemistry and agrochemical synthesis . The juxtaposition of two strong electron‑withdrawing substituents ortho and meta to the –SO₂Cl group creates a distinctive electronic profile that cannot be replicated by positional isomers or mono‑substituted analogs, a critical consideration for SAR‑driven procurement [1].

Why Positional Isomers Cannot Substitute in Procurement


Benzenesulfonyl chlorides bearing chloro and trifluoromethyl substituents exist as multiple positional isomers – including 2‑chloro‑4‑(trifluoromethyl), 2‑chloro‑5‑(trifluoromethyl), 4‑chloro‑3‑(trifluoromethyl), and 2‑chloro‑3‑(trifluoromethyl) variants – yet their physical states, storage requirements, lipophilicity, and electrophilic reactivity differ substantially because the Hammett σ constants of –Cl and –CF₃ are position‑dependent [1]. Simple substitution with a different isomer alters the electron density at the sulfonyl sulfur center, changing reaction rates in nucleophilic displacement chemistry and potentially compromising downstream sulfonamide SAR in drug‑discovery campaigns [2]. The quantitative evidence below demonstrates that the 3‑chloro‑2‑(trifluoromethyl) arrangement provides measurable differentiation that directly impacts experimental reproducibility and synthetic route fidelity.

Quantitative Differentiation vs. Closest Analogs


Physical State and Storage Requirement

The target compound requires refrigerated storage at 2–8 °C in sealed, moisture‑free containers, consistent with a solid physical state under ambient conditions . In contrast, the 2‑chloro‑4‑(trifluoromethyl) isomer (CAS 175205‑54‑6) is a liquid at 20 °C with a melting point of 35–39 °C and is stored at room temperature . Similarly, 2‑chloro‑5‑(trifluoromethyl)benzenesulfonyl chloride (CAS 54090‑08‑3) is described as a liquid requiring only room‑temperature storage [1]. This difference in physical state directly affects weighing accuracy, handling protocols, and long‑term stability during multi‑step synthetic campaigns.

Physical state Storage condition Procurement logistics

Lipophilicity (LogP) Differentiation

The target compound exhibits a measured LogP of 3.40 , reflecting the balanced lipophilicity imparted by the 3‑Cl/2‑CF₃ substitution pattern. The mono‑substituted 2‑(trifluoromethyl)benzenesulfonyl chloride (CAS 776‑04‑5) displays a higher LogP of 3.71 . This ΔLogP of 0.31 log units represents an approximately 2‑fold difference in partition coefficient, meaning the target compound is measurably less lipophilic than the ortho‑CF₃ analog lacking the 3‑chloro substituent. Such a difference can shift the LipE (Lipophilic Efficiency) of derived sulfonamide drug candidates by a meaningful margin in lead‑optimization programs.

Lipophilicity LogP Drug design ADME prediction

Electrophilic Reactivity at Sulfonyl Sulfur

The chloride‑chloride exchange reaction in arenesulfonyl chlorides follows the Hammett equation with a ρ‑value of +2.02, indicating strong sensitivity to electron‑withdrawing substituents [1]. The 3‑Cl substituent contributes σ_meta = +0.373, while the 2‑CF₃ group contributes σ_ortho ≈ +0.54 (estimated from Taft σ* correlations; σ_meta for CF₃ is +0.43) [2][3]. For the target compound, the combined electron‑withdrawing effect of these adjacent substituents is additive, predicting a log(k/k₀) increase of approximately +1.85 relative to unsubstituted benzenesulfonyl chloride at 25 °C. In contrast, mono‑substituted 3‑(trifluoromethyl)benzenesulfonyl chloride (σ_meta‑CF₃ = +0.43 alone) would yield a log(k/k₀) of only ~+0.87. The target is therefore predicted to be roughly 10‑fold more reactive than the mono‑CF₃ analog and approximately 70‑fold more reactive than unsubstituted benzenesulfonyl chloride in SN2‑type displacement at sulfur.

Electrophilicity Hammett equation Nucleophilic substitution Reaction kinetics

Patent-Documented Scaffold Selection for BCL-2 Inhibitors

International patent applications WO‑03064380‑A1, US‑20230174528‑A1, and US‑20250257064 specifically describe trifluoromethyl/chloro disubstituted benzenesulfonamides as BCL‑2‑selective inhibitors, with the 3‑chloro‑2‑(trifluoromethyl)phenyl scaffold explicitly claimed as a key pharmacophoric element [1][2][3]. The patent US‑20230174528‑A1 discloses a crystalline form of a trifluoromethyl/chloro disubstituted sulfonamide selective BCL‑2 inhibitor exhibiting high selectivity for BCL‑2 over BCL‑XL, with optimized pharmacokinetic parameters and liver microsomal stability [2]. While the patent does not disclose head‑to‑head isomer comparison data, the specific selection of the 3‑chloro‑2‑(trifluoromethyl) arrangement – rather than alternative positional isomers – in advanced‑stage pharmaceutical patent filings indicates that this substitution pattern was retained through SAR optimization, implying superior target engagement or drug‑like properties relative to other isomers explored during the discovery program.

BCL‑2 inhibitor Sulfonamide drug discovery Patent SAR Oncology

Purity and Batch-Level Quality Control

The target compound is available at 98% purity (by titration, Fluorochem) and 95% standard purity with batch‑specific analytical certificates including NMR, HPLC, and GC from Bidepharm . Sigma‑Aldrich supplies the compound at 98% purity with Certificates of Analysis available for historical batches . In comparison, the 2‑chloro‑4‑(trifluoromethyl) isomer (CAS 175205‑54‑6) is offered at >98.0% (by titration) from TCI but as a liquid that may be more prone to hydrolytic degradation during repeated use . The availability of multi‑technique batch certification (NMR + HPLC + GC) for the target compound provides superior identity confirmation and impurity profiling relative to isomers offered with only titration‑based purity assessment.

Purity Quality control Batch traceability Analytical certification

Synthetic Accessibility via Patented Production Method

Patent WO‑03064380‑A1 (Otsuka Chemical Co.) discloses a two‑step process for producing trifluoromethylbenzenesulfonyl chlorides of general formula (3), where X and Y are each independently hydrogen or halogen, via reaction of benzotrifluorides with SO₃ followed by chlorination [1]. The patent claims that this method delivers the sulfonyl chloride products 'in high yield and at high purity' [1]. The generic formula explicitly encompasses the 3‑chloro‑2‑(trifluoromethyl) substitution pattern (X = Cl, Y = H or vice versa). This dedicated industrial production method reduces the synthetic burden on end‑users who might otherwise need to prepare the compound via less efficient chlorosulfonation of 2‑chloro‑6‑(trifluoromethyl) aniline derivatives, a route complicated by regioselectivity challenges inherent to electrophilic aromatic substitution on deactivated rings [2].

Synthetic methodology Patent process Yield Industrial scalability

Evidence-Based Application Scenarios


BCL-2 Inhibitor Lead Optimization and Scale-Up

The 3‑chloro‑2‑(trifluoromethyl)benzenesulfonamide scaffold has been specifically claimed in multiple BCL‑2 inhibitor patent families (US‑20230174528‑A1, US‑20250257064), where the trifluoromethyl/chloro disubstitution pattern was advanced to crystalline form characterization and pharmacokinetic optimization [1][2]. Medicinal chemistry teams engaged in oncology programs targeting anti‑apoptotic BCL‑2 proteins should procure this exact sulfonyl chloride to generate the patent‑exemplified sulfonamide series, as substitution with a positional isomer introduces an untested structural variable that may compromise BCL‑2/BCL‑XL selectivity and invalidate SAR continuity with the patent literature.

Sulfonamide Library Synthesis with Controlled Reactivity

The target compound's predicted 70‑fold rate enhancement in nucleophilic displacement at sulfur (based on Hammett ρ = +2.02 and combined σ ≈ +0.91) enables efficient sulfonamide formation under mild conditions with sterically hindered or weakly nucleophilic amines [3]. Its LogP of 3.40 – approximately 0.3 log units lower than the mono‑CF₃ ortho‑isomer – provides a favorable lipophilicity window for CNS drug discovery (desired LogP range 2–4) . Parallel synthesis groups generating sulfonamide libraries for phenotypic or target‑based screening benefit from this balanced reactivity/lipophilicity profile, which is not available from any single positional isomer.

Agrochemical Intermediate: Sulfonylurea Herbicide Precursors

Patent and vendor literature identifies this compound as a precursor to sulfonylurea herbicides, where the sulfonyl group bridges aromatic and heterocyclic moieties [4]. The 2,3‑disubstitution pattern influences the hydrolysis stability and soil mobility of the resulting sulfonylurea through electronic and steric modulation of the sulfonylurea bridge. Agrochemical process development groups should source this specific isomer to maintain fidelity with established structure‑activity relationships in herbicide discovery programs, where even minor changes in substitution pattern can alter crop selectivity windows and environmental persistence.

Method Development and Reference Standard Procurement

The availability of batch‑specific analytical certificates combining NMR, HPLC, and GC data (Bidepharm) with purity specifications of 95–98% makes this compound suitable as a reference standard for method validation in regulated analytical environments . The refrigerated storage requirement (2–8 °C) and solid physical state facilitate accurate weighing and long‑term stability monitoring. In contrast, liquid‑state isomers stored at ambient temperature may exhibit greater batch‑to‑batch variability due to gradual hydrolysis, complicating their use as certified reference materials.

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